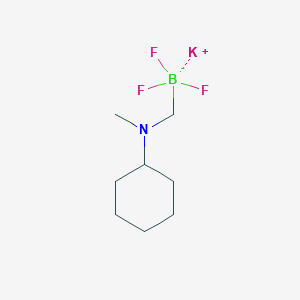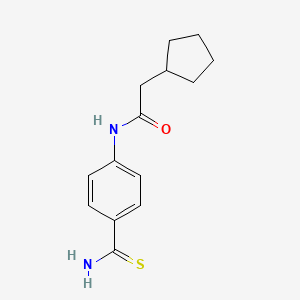
Arotinolol hydrochloride, (S)-
概要
説明
Arotinolol hydrochloride, also known as Arotinolol HCL or S-596, is a medication in the class of mixed alpha/beta blockers . It is a thiopropanolamine with a tertiary butyl moiety . It also acts as a β3 receptor agonist . It was first described in the scientific literature by Sumitomo Chemical as “β-adrenergic blocking, antiarrhythmic compound S-596” in 1979 . It is used in the treatment of high blood pressure and essential tremor .
Molecular Structure Analysis
The molecular formula of Arotinolol hydrochloride is C15H22ClN3O2S3 . Its molecular weight is 408 . The structure is a thiopropanolamine with a tertiary butyl moiety .Chemical Reactions Analysis
Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor .Physical And Chemical Properties Analysis
Arotinolol hydrochloride has a molecular weight of 408 and a chemical formula of C15H21N3O2S3 . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .科学的研究の応用
Antihypertensive Effects
Arotinolol hydrochloride, primarily used for treating hypertension, has been shown to effectively lower blood pressure and heart rate without causing renal dysfunction in elderly patients with essential hypertension (Miyauchi et al., 1999). Moreover, its influence on heart rate spectrum in hypertensive subjects indicates an improvement in the balance between the sympathetic and parasympathetic nervous systems (Harasawa et al., 1994).
Effects on Parkinson's Disease and Tremors
Arotinolol has demonstrated effectiveness in suppressing postural tremor in MPTP-induced parkinsonian monkeys, suggesting its potential as a useful adjunct to dopaminergic therapy for tremor in Parkinson's disease (Kuno et al., 1992). Similarly, in patients with essential tremor, arotinolol significantly reduced the amplitude of postural and action tremors, mediated by peripheral beta-adrenergic receptors (Kuroda et al., 1988).
Role in Brown Adipose Tissue Thermogenesis and Obesity
Studies show that arotinolol activates thermogenesis in brown adipose tissue (BAT), leading to weight loss in obese mice. This is achieved through an increase in mitochondrial protein content and activation of specific binding of guanosine-5'-diphosphate (GDP) in BAT mitochondria (Yoshida et al., 1994). Arotinolol was found to be a weak partial agonist on beta 3-adrenergic receptors in brown adipocytes, suggesting a mechanism for its anti-obesity effects (Zhao et al., 2001).
Application in Cardiovascular Diseases
Arotinolol demonstrates beneficial effects in various cardiovascular conditions. Its anti-arrhythmic properties were confirmed in a study on rats, showing protective effects against aconitine-induced acute arrhythmia (Chen Yan, 2013). The expression of connexin30.2 in acute myocardial infarction rats was modulated by arotinolol, suggesting its role in decreasing arrhythmia occurrence (Gu et al., 2011). Moreover, arotinolol showed a significant improvement in arterial stiffness in spontaneously hypertensive rats, which involved increasing nitric oxide and decreasing collagen contents in large arteries (Zhou et al., 2014).
Other Clinical Applications
- Arotinolol was found effective for migraine prophylaxis [(Nagamatsu et al., 1989)](https://consensusapp/papers/arotinolol-migraine-prophylaxis-nagamatsu/1d4146eb5c2454d5973acea2fd7fceed/?utm_source=chatgpt).
- It has been used to treat drug-induced tremor in psychiatric patients, showing significant resolution of tremor without adverse effects (Lee et al., 2015).
- In a systematic review and meta-analysis, arotinolol was found to effectively improve the condition of patients with chronic heart failure, increasing left ventricular ejection fraction, cardiac index, and stroke volume, while reducing brain natriuretic peptide and left ventricular end diastolic volume (Huang et al., 2022).
作用機序
Safety and Hazards
Arotinolol hydrochloride is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
Arotinolol has been studied for its potential to be an antihypertensive therapy . It is currently under clinical trials for its use in the control of blood pressure and heart rate . A recent systematic evaluation showed that the clinical treatment of Chronic Heart Failure (CHF) with the addition of arotinolol was more effective than the conventional CHF treatment regimen .
特性
IUPAC Name |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXBZYUXLDRD-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101540-26-5 | |
| Record name | Arotinolol hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101540265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AROTINOLOL HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX47K0HTP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



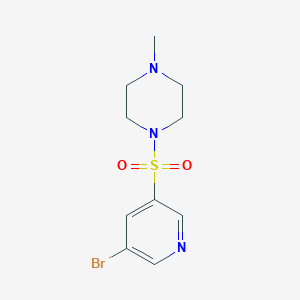



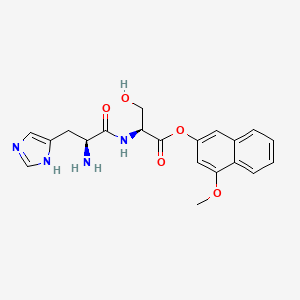
![1-(3,3,5-Trimethyl-1-cyclohexen-1-YL)-4-[3-[1-(3,5,5-trimethyl-1-cyclohexen-1-YL)-4-piperidyl]propyl]piperidine](/img/structure/B3362773.png)

![2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene](/img/structure/B3362780.png)
![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
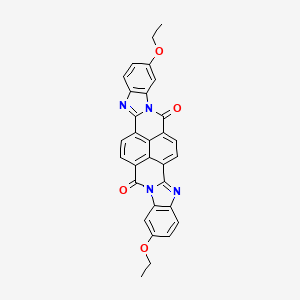
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)
